molecular formula C39H43N5O7 B12592871 D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine CAS No. 644997-05-7

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine

Cat. No.: B12592871
CAS No.: 644997-05-7
M. Wt: 693.8 g/mol
InChI Key: IZHZCSYHGDZJIZ-BHGLIUJXSA-N
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Description

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine is a synthetic peptide composed of five amino acids: D-alanine, D-phenylalanine, and D-tyrosine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The protecting group is removed to expose the amino group.

    Addition of the Next Amino Acid: The next protected amino acid is coupled to the growing chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.

    Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the required quantity and purity. The choice of method depends on factors such as cost, scalability, and the specific requirements of the end product .

Chemical Reactions Analysis

Types of Reactions

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or a therapeutic agent itself.

    Industry: Utilized in the development of new materials and biotechnological applications.

Mechanism of Action

The mechanism of action of D-Alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanyl-D-tyrosine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, influencing their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the peptide is used .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

644997-05-7

Molecular Formula

C39H43N5O7

Molecular Weight

693.8 g/mol

IUPAC Name

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-aminopropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C39H43N5O7/c1-25(40)35(46)41-31(21-26-11-5-2-6-12-26)36(47)42-32(22-27-13-7-3-8-14-27)37(48)43-33(23-28-15-9-4-10-16-28)38(49)44-34(39(50)51)24-29-17-19-30(45)20-18-29/h2-20,25,31-34,45H,21-24,40H2,1H3,(H,41,46)(H,42,47)(H,43,48)(H,44,49)(H,50,51)/t25-,31-,32-,33-,34-/m1/s1

InChI Key

IZHZCSYHGDZJIZ-BHGLIUJXSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N[C@H](CC2=CC=CC=C2)C(=O)N[C@H](CC3=CC=CC=C3)C(=O)N[C@H](CC4=CC=C(C=C4)O)C(=O)O)N

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)N

Origin of Product

United States

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